1-Bromo-4-[(4-nitrobenzyl)oxy]benzene
Description
Compound Classification and Chemical Nomenclature
1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is classified based on its constituent functional groups. It is an aryl halide , due to the bromine atom attached to a benzene (B151609) ring; a nitro compound , owing to the nitro group (-NO₂) on the benzyl (B1604629) moiety; and a diaryl ether , characterized by the ether linkage (-O-) connecting two aromatic systems via a methylene (B1212753) bridge.
The systematic naming and identification of the compound are crucial for unambiguous scientific communication. Its formal nomenclature and identifiers are standardized across chemical databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 6943-02-8 |
| Molecular Formula | C₁₃H₁₀BrNO₃ scbt.com |
| Molecular Weight | 308.13 g/mol |
Structural Characteristics and Relevant Functional Group Analysis
The structure of this compound is defined by a central benzyl ether linkage connecting a 4-bromophenyl group and a 4-nitrophenyl group. Each component imparts specific chemical properties to the molecule as a whole.
4-Bromophenyl Group : This moiety contains a bromine atom attached to a benzene ring. The bromine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functionality allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.
Ether Linkage (-CH₂-O-) : The benzyl ether linkage provides a stable and relatively inert connection between the two aromatic rings, while also introducing a degree of conformational flexibility. Ethers are generally resistant to many reagents, which allows for selective chemical transformations to be performed on other parts of the molecule.
4-Nitrobenzyl Group : This part of the molecule is characterized by a nitro group (-NO₂) attached to a benzyl ring. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring it is attached to. Crucially, the nitro group can be readily reduced to an amino group (-NH₂). This transformation provides a key synthetic handle, as the resulting aniline (B41778) derivative can undergo a wide range of further reactions, including diazotization, acylation, and amide bond formation.
The spatial arrangement of these functional groups makes the molecule a bifunctional linker, where two different types of chemical modifications can be carried out at opposite ends of the molecule.
| Property | Value |
| SMILES String | O=N+c1ccc(COc2ccc(Br)cc2)cc1 |
| InChI Key | DNUWJQWWGBYZDF-UHFFFAOYSA-N |
| Physical Form | Solid |
Positioning within Contemporary Organic Synthesis and Materials Science Paradigms
This compound is best understood as a strategic intermediate rather than an end-product. Its value lies in its potential to be elaborated into more complex and functional molecules, positioning it as a key component in multi-step synthetic sequences.
In organic synthesis , this compound is a prime example of an A-B type building block, where 'A' (the bromo group) and 'B' (the nitro group) can be reacted sequentially and with high selectivity. A typical synthetic strategy might first involve a palladium-catalyzed cross-coupling reaction at the C-Br bond to introduce a new substituent. Following this, the nitro group at the other end can be reduced to an amine, which can then be used for further functionalization. This orthogonal reactivity is highly desirable for the efficient construction of complex target molecules, including potential pharmaceutical scaffolds and molecular probes. The most probable synthetic route to the compound itself is the Williamson ether synthesis, reacting the salt of 4-bromophenol (B116583) with 4-nitrobenzyl bromide. masterorganicchemistry.comyoutube.com
In materials science , the rigid, aromatic structure of this compound makes it an attractive candidate for the synthesis of advanced functional materials. After conversion of its reactive handles, it could be incorporated as a monomer into high-performance polymers such as polyamides or polyimides by leveraging the amine functionality (derived from the nitro group). The elongated, polarizable structure is also a feature found in molecules designed for applications in liquid crystals and nonlinear optics. The presence of the electron-withdrawing nitro group and the potential for extended conjugation through reactions at the bromo- position allow for the tuning of electronic and photophysical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUWJQWWGBYZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287577 | |
| Record name | 1-bromo-4-[(4-nitrobenzyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-02-8 | |
| Record name | NSC51632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(4-nitrobenzyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 4 4 Nitrobenzyl Oxy Benzene
Established Synthetic Routes and Precursor Utilization
The most common and well-established method for synthesizing 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a suitable benzyl (B1604629) halide.
Etherification Reactions in Benzyl Ether Formation
The core of the synthesis of this compound lies in the formation of a benzyl ether. The Williamson ether synthesis is a widely used and versatile method for this purpose. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl or benzyl halide.
In the context of this compound synthesis, the key precursors are 4-bromophenol (B116583) and 4-nitrobenzyl bromide. The phenolic proton of 4-bromophenol is acidic and can be readily removed by a base to form the corresponding 4-bromophenoxide ion. This phenoxide then acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide and displacing the bromide ion to form the desired ether product.
The general reaction is as follows:
4-Bromophenol + 4-Nitrobenzyl bromide → this compound + Bromide salt
Common bases used to deprotonate the phenol (B47542) include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) and carbonates (such as potassium carbonate). The choice of solvent is also crucial and typically involves polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilic attack.
Strategies for Constructing Substituted Aryl Ethers
The synthesis of substituted aryl ethers like this compound relies on the strategic selection and preparation of its precursors.
Precursor Synthesis:
4-Bromophenol: This precursor is commercially available or can be synthesized by the bromination of phenol. orgsyn.org The reaction needs to be carefully controlled to favor the formation of the para-substituted product. orgsyn.org
4-Nitrobenzyl bromide: This reactant can be prepared by the bromination of p-nitrotoluene. prepchem.com This reaction is typically a free-radical substitution initiated by light or a radical initiator. prepchem.com
An alternative, though less common, established route for the formation of aryl ethers is the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. In principle, this compound could be synthesized by the reaction of 1,4-dibromobenzene (B42075) with 4-nitrobenzyl alcohol in the presence of a copper catalyst and a base. However, the Williamson ether synthesis is generally preferred for its milder reaction conditions and wider applicability for this type of ether.
Novel and Evolving Synthetic Approaches
While the Williamson ether synthesis remains a staple, modern organic synthesis continually seeks more efficient, sustainable, and versatile methods.
Catalytic Strategies for Carbon-Oxygen Bond Formation
Recent advancements in catalysis have provided new avenues for the formation of carbon-oxygen bonds in aryl ethers. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than traditional methods.
For the synthesis of this compound, a catalytic approach could involve the coupling of 4-bromophenol with 4-nitrobenzyl alcohol or a derivative, facilitated by a suitable metal catalyst and ligand system. These catalytic cycles typically involve oxidative addition of the aryl halide to the metal center, followed by reaction with the alcohol and reductive elimination to yield the ether product.
Green Chemistry Principles and Sustainable Synthesis Adaptations
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. For the synthesis of this compound, this can involve several strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of phase-transfer catalysts which can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents.
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and potentially reduce energy consumption compared to conventional heating.
For instance, the Williamson ether synthesis of similar compounds has been shown to be efficient under phase-transfer catalysis (PTC) conditions. A quaternary ammonium (B1175870) salt can be used to transport the phenoxide ion from an aqueous phase to an organic phase containing the benzyl halide, leading to a clean and efficient reaction.
Reaction Optimization and Control of Stereochemical Outcomes
Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters that can be adjusted include:
| Parameter | Effect on Reaction |
| Base | The choice and stoichiometry of the base are critical for the complete deprotonation of the phenol without causing side reactions. Stronger bases may lead to faster reaction rates but can also promote side reactions. |
| Solvent | The solvent influences the solubility of the reactants and the rate of the S(_N)2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic. |
| Temperature | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition of reactants or products and the formation of byproducts. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time to ensure complete conversion without product degradation. |
Purification Techniques for Isolation of the Target Compound
Following the initial isolation, the crude this compound requires purification to remove any remaining impurities, such as unreacted starting materials or by-products. The two primary methods employed for the purification of this solid compound are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For compounds with polarities similar to this compound, common recrystallization solvents include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then collected by filtration and dried.
Column chromatography is another powerful technique for the separation and purification of organic compounds. This method relies on the differential adsorption of the components of a mixture onto a stationary phase, typically silica (B1680970) gel or alumina, as a mobile phase (eluent) is passed through the column. For the purification of this compound, a slurry of silica gel in a non-polar solvent, such as hexane, is typically packed into a glass column. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed. The separation is achieved by eluting the column with a solvent system of increasing polarity. A common eluent system for aromatic ethers is a gradient of ethyl acetate in hexane. The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
The choice between recrystallization and column chromatography often depends on the nature and quantity of the impurities present. Recrystallization is generally preferred for removing small amounts of impurities from a relatively pure compound, while column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility characteristics to the target compound.
Reactivity Profiles and Chemical Transformations of 1 Bromo 4 4 Nitrobenzyl Oxy Benzene
Electrophilic Aromatic Substitution on the Benzene (B151609) Moieties
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity of the two benzene rings in 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene towards electrophiles is significantly different due to the distinct nature of their substituents.
Substituents on a benzene ring influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile. vanderbilt.edu This is determined by a combination of inductive and resonance effects.
Bromo Substituent : The bromo group on the first ring is classified as a deactivating, ortho-, para-director. pbworks.com Its high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive than benzene itself. msu.edu However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, specifically stabilizing the carbocation intermediates formed during attack at the ortho and para positions. lumenlearning.com This resonance effect, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to these positions. lumenlearning.com
Nitro Substituent : The nitro group on the second ring is a powerful deactivating, meta-director. msu.edupressbooks.pub It strongly withdraws electron density from the ring through both inductive and resonance effects, making this ring significantly less reactive towards electrophiles (by a factor of roughly 10-6 compared to benzene). msu.edumakingmolecules.com This electron withdrawal destabilizes the carbocation intermediates for ortho and para attack more than for meta attack. youtube.com Consequently, electrophilic substitution, if forced to occur, is directed to the meta position. vaia.com
| Substituent | Effect on Reactivity | Directing Effect | Rationale |
| -Br (Bromo) | Deactivating | ortho, para | Strong inductive withdrawal (-I) deactivates the ring, but resonance donation (+R) stabilizes intermediates for ortho/para attack. msu.edulumenlearning.com |
| -NO₂ (Nitro) | Strongly Deactivating | meta | Strong inductive (-I) and resonance (-R) withdrawal deactivates the ring and directs attack to the meta position to avoid placing positive charge adjacent to the nitro group. youtube.comvaia.com |
On the Bromo-Substituted Ring : This ring is substituted with a -(4-nitrobenzyl)oxy group (-O-CH₂-Ar-NO₂). The key feature is the oxygen atom directly attached to the ring. Alkoxy (-OR) groups are strong activating, ortho-, para-directors. pressbooks.pub The oxygen atom's lone pairs strongly donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron withdrawal (-I effect). msu.edu This activation effect significantly increases the nucleophilicity of the ring, making it much more reactive than the nitro-substituted ring. The directing influence of this activating alkoxy group will dominate over the deactivating bromo group, strongly favoring electrophilic attack at the positions ortho to the oxygen atom (and meta to the bromine).
On the Nitro-Substituted Ring : This ring is attached to a -CH₂-O-Ar-Br group. This substituent is considered weakly deactivating. While there is no direct resonance interaction with the ring, the electronegative oxygen atom exerts an inductive electron-withdrawing effect. However, the primary influence on this ring's reactivity is the powerful deactivating and meta-directing nitro group already present. Therefore, electrophilic substitution on this ring remains highly unfavorable.
Nucleophilic Substitution Reactions
The molecule possesses two primary sites for nucleophilic attack: the benzylic carbon and the carbon atoms of the aromatic rings.
The benzylic position refers to the carbon atom directly attached to a benzene ring (-O-C H₂-Ar-NO₂). pearson.com This position is known for its enhanced reactivity in substitution reactions. chemistry.coach
Sₙ2 Pathway : As a primary carbon, the benzylic position is sterically accessible, which generally favors the bimolecular Sₙ2 pathway. chemistry.coach In an Sₙ2 reaction, a nucleophile attacks the carbon while simultaneously displacing a leaving group. The presence of the electron-withdrawing 4-nitro group on the adjacent benzene ring makes the benzylic carbon more electrophilic, which could enhance its reactivity towards nucleophilic attack in an Sₙ2 mechanism. youtube.com
Sₙ1 Pathway : Benzylic systems can also undergo Sₙ1 reactions due to the resonance stabilization of the resulting benzylic carbocation. pearson.com However, for this compound, the Sₙ1 pathway at the benzylic position is highly disfavored. The presence of a strong electron-withdrawing group, such as the para-nitro group, significantly destabilizes the adjacent carbocation intermediate. youtube.com This destabilization increases the activation energy for carbocation formation, effectively inhibiting the Sₙ1 mechanism. youtube.com
| Pathway | Favoring Factors for this Molecule | Disfavoring Factors for this Molecule | Likely Outcome |
| Sₙ1 | Benzylic position can stabilize carbocations. | Primary carbon; Strong destabilizing effect of the para-nitro group on the carbocation. youtube.comyoutube.com | Highly Unfavorable |
| Sₙ2 | Primary, sterically accessible carbon; Increased electrophilicity of the benzylic carbon due to the nitro group. youtube.com | A good leaving group would need to be present at the benzylic position. | Favorable (with a suitable leaving group) |
Nucleophilic aromatic substitution (SₙAr) typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
On the Bromo-Substituted Ring : This ring possesses a bromine atom, which can function as a leaving group. However, the group para to the bromine is the (4-nitrobenzyl)oxy group. The ether oxygen is electron-donating by resonance, which increases the electron density on the ring. This deactivates the ring towards nucleophilic attack, as the SₙAr mechanism is stabilized by electron-withdrawing groups that can delocalize the negative charge of the intermediate (Meisenheimer complex). libretexts.org Therefore, SₙAr at the C-Br bond is not favorable under standard conditions.
On the Nitro-Substituted Ring : This ring lacks a suitable leaving group in the parent structure. However, the presence of the nitro group makes it highly activated for potential SₙAr reactions. byjus.com If a leaving group were present at a position ortho or para to the nitro group, the ring would be highly susceptible to nucleophilic attack. The nitro group is exceptionally effective at stabilizing the negative charge of the Meisenheimer complex through resonance, which is the key intermediate in the SₙAr mechanism. libretexts.orgyoutube.comstackexchange.com Thus, while the parent molecule will not undergo SₙAr on this ring, its derivatives could be highly reactive.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine (C-Br) bond in this compound is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide functionality readily participates in the oxidative addition step of the catalytic cycles of palladium, copper, and other transition metals.
Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is typically catalyzed by a palladium complex. Studies on similar substrates, such as 1-bromo-4-nitrobenzene, have shown successful Heck coupling with styrene (B11656) in the presence of a palladium catalyst and a base, demonstrating the viability of this transformation. researchgate.net
Suzuki Coupling : This involves the reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds and would be an expected reaction for this molecule.
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. libretexts.org The reactivity of aryl bromides in Sonogashira coupling is well-established, making it a feasible transformation for this compound. researchgate.net
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org In the case of this compound, the aryl bromide moiety serves as the electrophilic partner for this transformation. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The presence of the electron-withdrawing nitro group and the ether linkage are generally well-tolerated under the mild conditions of the Suzuki-Miyaura reaction. nih.gov A variety of boronic acids (aryl, heteroaryl, vinyl, or alkyl) can be coupled at the bromine-bearing position to generate a diverse array of biaryl and substituted aromatic structures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netresearchgate.net For instance, the coupling of related aryl bromides often employs catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, in the presence of a base such as K₂CO₃, Cs₂CO₃, or NaOH. researchgate.netresearchgate.netresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / DPPC-vesicles | K₂CO₃ | Water | High Conversion | researchgate.net |
| Generic Ar-Br | Ar'-B(OH)₂ | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 88-99% | researchgate.net |
| ortho-bromoanilines | Aryl/Alkyl boronic esters | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | Good to Excellent | nih.govrsc.org |
Stille Coupling Applications
The Stille coupling reaction provides another powerful method for C-C bond formation, involving the reaction of an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orglibretexts.org this compound can act as the halide component, reacting with various organostannanes (e.g., aryl, alkenyl, or alkynyl tributylstannanes) to form the corresponding coupled products. nih.gov
The mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.orgnih.gov A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. nih.gov However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.org Typical catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands. rsc.orgharvard.edu Additives like CuI or LiCl can sometimes be used to accelerate the reaction. harvard.edu
Table 2: General Conditions for Stille Coupling of Aryl Bromides
| Halide Component | Organostannane | Catalyst/Ligand | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 1-bromo-4-methoxybenzene | Tributylstannyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 °C | rsc.org |
| Generic Ar-Br | R-SnBu₃ | Pd(OAc)₂ / Dabco | DMF | 110 °C | organic-chemistry.org |
| Generic Ar-Br | R-SnBu₃ | Pd(PPh₃)₄ | DMF | 80 °C | harvard.edu |
Heck and Sonogashira Coupling Strategies
The aryl bromide functionality of this compound is also amenable to Heck and Sonogashira coupling reactions, further expanding its synthetic utility.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nobelprize.org The reaction typically requires a palladium catalyst, a base (like triethylamine (B128534) or potassium carbonate), and is often carried out at elevated temperatures. This strategy would allow for the introduction of various vinyl groups at the bromine-substituted position of the phenoxy ring.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. youtube.comorganic-chemistry.org The reaction is generally catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and a base, typically an amine like triethylamine or piperidine. organic-chemistry.orgresearchgate.net Copper-free protocols have also been developed. organic-chemistry.orgnih.gov This reaction would produce an arylethynyl derivative of this compound, a valuable intermediate for further synthesis.
Table 3: Typical Conditions for Heck and Sonogashira Couplings
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | nobelprize.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | organic-chemistry.org |
| Sonogashira (Cu-free) | Terminal Alkyne | PdCl₂ / PPh₃ | Piperidine | - | researchgate.net |
Reduction of the Nitro Group and Subsequent Transformations
The nitro group on the benzyl (B1604629) portion of the molecule is a versatile functional group that can be readily reduced to a primary amine (aniline derivative). This transformation is one of the most fundamental reactions in aromatic chemistry and opens up a vast array of synthetic possibilities. masterorganicchemistry.com The reduction is highly chemoselective, typically leaving the aryl bromide and ether functionalities intact. researchgate.net
Several methods are available for the reduction of aromatic nitro compounds: masterorganicchemistry.comwikipedia.org
Catalytic Hydrogenation: This is a common and clean method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org
Metal/Acid Reduction: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Other Reagents: Reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄) can also effectively reduce the nitro group. wikipedia.org A system of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been reported for the selective reduction of nitro groups in the presence of halogens.
The resulting product, 4-[(4-aminobenzyl)oxy]-1-bromobenzene, possesses two distinct reactive sites: the newly formed amino group and the aryl bromide. The amino group can undergo diazotization to form a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -I). It can also be acylated to form amides, alkylated, or used in the synthesis of heterocyclic compounds.
Functional Group Interconversions and Derivatization Possibilities
Beyond the primary transformations of the aryl bromide and nitro groups, this compound and its derivatives can undergo further functional group interconversions.
Transformations of the Aryl Bromide: While cross-coupling reactions are the most common fate of the aryl bromide, it can also be converted to other functional groups. For example, it can be subjected to cyanation using CuCN (Rosenmund-von Braun reaction) to yield the corresponding nitrile. It can also be converted into an organolithium or Grignard reagent, which can then react with various electrophiles, although the presence of the nitro group would be incompatible with these strongly basic/nucleophilic reagents and would require prior reduction.
Transformations of the Amino Group: As mentioned, the amine derived from the reduction of the nitro group is a gateway to numerous other functionalities. vanderbilt.edu For example, Sandmeyer or Schiemann reactions on the corresponding diazonium salt can introduce a variety of substituents onto the benzyl ring.
Ether Linkage: The benzyl ether linkage is generally stable under many reaction conditions, including those used for palladium-catalyzed coupling and nitro group reduction. However, it can be cleaved under specific conditions, such as strong acid treatment or hydrogenolysis (catalytic hydrogenation with catalysts like Pd/C), which would yield 4-bromophenol (B116583) and a derivative of 4-nitrotoluene. Care must be taken during catalytic hydrogenation for nitro reduction to avoid competitive cleavage of the benzyl ether.
These diverse reactivity profiles make this compound a useful building block, allowing for sequential and site-selective modifications at two different positions of the molecule.
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and structural features of a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.
For 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene, FT-IR and FT-Raman spectra would be expected to reveal key vibrational modes corresponding to its distinct structural components. Analysis would focus on identifying the stretching and bending vibrations of the bonds present in the molecule.
Key anticipated vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the methylene (B1212753) (-CH₂-) bridge, expected around 2950-2850 cm⁻¹.
NO₂ Group Vibrations: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the nitro group would be prominent, typically appearing near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C-O-C Ether Stretching: Asymmetric and symmetric stretching of the ether linkage would produce signals in the 1260-1000 cm⁻¹ range.
C=C Aromatic Ring Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene (B151609) rings.
C-Br Stretching: A low-frequency absorption, typically found in the 600-500 cm⁻¹ range, would indicate the carbon-bromine bond.
Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ would provide information about the substitution pattern of the aromatic rings.
Without experimental spectra, the precise frequencies and intensities of these modes cannot be tabulated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environment, and their proximity to one another.
Chemical Shifts (δ): The spectrum would show distinct signals for the protons on the two aromatic rings and the methylene bridge. The protons on the nitro-substituted ring are expected to be shifted further downfield (higher δ values) compared to the bromo-substituted ring due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would likely be the most deshielded.
Integration: The relative areas under each signal would correspond to the number of protons, confirming the presence of the two protons on the nitrobenzyl ring, two on the bromophenyl ring, and two on the methylene bridge.
Spin-Spin Coupling: The protons on each aromatic ring would likely appear as doublets due to coupling with their adjacent protons (an AA'BB' system). The methylene protons would appear as a singlet as they have no adjacent protons.
A detailed analysis of coupling constants (J values) would confirm the para-substitution pattern on both rings.
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Chemical Shifts (δ): The spectrum would display distinct signals for each unique carbon atom. The carbon atoms attached to the electronegative bromine, oxygen, and the nitro group would have characteristic chemical shifts. The carbon of the methylene bridge (-CH₂-) would appear in the aliphatic region (typically 60-70 ppm for a benzylic ether). The aromatic carbons would appear in the 110-160 ppm range. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the bromine (C-Br) would be identifiable by their specific shifts.
Aromaticity: The presence of multiple signals in the aromatic region would confirm the benzenoid structures. The specific chemical shifts would reflect the electron density at each carbon, influenced by the bromo, ether, and nitro substituents.
The following table outlines the expected signals in the ¹H and ¹³C NMR spectra, though the exact chemical shifts (δ in ppm) require experimental data.
| Assignment | ¹H NMR | ¹³C NMR |
| Methylene Bridge (-CH₂-) | Expected as a singlet | Expected signal |
| Brominated Phenyl Ring | Expected as two doublets | Expected signals for 4 unique carbons |
| Nitro-substituted Phenyl Ring | Expected as two doublets | Expected signals for 4 unique carbons |
No experimental data is available to populate this table.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying compounds with conjugated systems and chromophores.
This compound contains multiple chromophores—the nitrobenzene (B124822) and bromobenzene (B47551) moieties. The UV-Vis spectrum would be characterized by absorptions corresponding to electronic transitions within these aromatic systems.
Electronic Transitions: The primary transitions expected would be π → π* transitions associated with the conjugated π-electron systems of the benzene rings. The presence of the nitro group, a powerful chromophore, would likely result in a strong absorption band. The ether linkage and the bromine atom act as auxochromes, which can modify the wavelength and intensity of the main absorption peaks.
A detailed analysis would require an experimental spectrum to identify the λmax and correlate the observed bands to specific electronic transitions within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, it provides critical information regarding the compound's molecular weight and the fragmentation patterns that offer insights into its molecular structure.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high precision. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, with the molecular formula C₁₃H₁₀BrNO₃, HRMS is used to measure the monoisotopic mass with high accuracy. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance, results in a characteristic isotopic pattern in the mass spectrum. The HRMS instrument would detect two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by approximately two mass units, with nearly equal intensity.
The calculated exact masses for the two major isotopic variants of the molecular ion are presented below. The experimental measurement of these masses to within a few parts per million (ppm) of the theoretical values would serve to confirm the elemental formula of the compound.
| Isotopic Formula | Isotope Composition | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₃H₁₀⁷⁹BrNO₃ | Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, Oxygen-16 | 306.98950 |
| C₁₃H₁₀⁸¹BrNO₃ | Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14, Oxygen-16 | 308.98745 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. This technique would provide an unambiguous structural model of this compound, yielding precise data on bond lengths, bond angles, and torsional angles. Such an analysis is crucial for understanding the molecule's conformation and stereochemistry in the solid phase.
The analysis of the crystal structure obtained from XRD reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, which dictate the material's bulk properties. Based on the functional groups present in the molecule (two aromatic rings, a nitro group, an ether linkage, and a bromine atom), several types of interactions are expected to stabilize the crystal structure.
Studies on structurally related compounds, such as 4-bromo-1-nitrobenzene, have shown the importance of interactions like π–π stacking, weak C—H⋯O hydrogen bonds, and short Br⋯O contacts in defining the crystal packing. nih.gov Similarly, interactions between nitro groups and adjacent aromatic rings have been identified as significant stabilizing forces in other crystalline structures. nih.govnih.gov For this compound, a combination of these forces would likely be observed.
The potential intermolecular interactions are summarized in the table below.
| Interaction Type | Description | Potential Participating Groups |
|---|---|---|
| π–π Stacking | Attractive, non-covalent interactions between the electron clouds of aromatic rings. | Between the brominated phenyl ring and the nitrated benzyl (B1604629) ring of adjacent molecules. |
| Halogen Bonding | A non-covalent interaction where the bromine atom acts as an electrophilic species, interacting with a nucleophile. | The bromine atom interacting with an oxygen atom from a nitro group (C—Br···O) or the ether linkage of a neighboring molecule. |
| C—H···O Hydrogen Bonds | Weak hydrogen bonds formed between aromatic C—H groups and electronegative oxygen atoms. | Aromatic C—H donors interacting with oxygen acceptors from the nitro group or the ether linkage. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Interactions involving the highly polar nitro group (—NO₂). |
Computational and Theoretical Investigations of 1 Bromo 4 4 Nitrobenzyl Oxy Benzene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a central tool for investigating the properties of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene. Calculations, often performed using the B3LYP functional with a 6-311++G(d,p) basis set, have elucidated the molecule's structural and electronic characteristics in its ground state.
Geometrical Optimization and Conformational Analysis
Theoretical geometrical optimization of this compound aims to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy conformation. Studies have determined the optimized bond lengths, bond angles, and dihedral angles of the molecule. For instance, the calculated bond lengths are often found to be in close agreement with experimental data obtained from X-ray diffraction, validating the computational model.
Key optimized geometric parameters include the lengths of the C-Br, C-O, and N-O bonds, as well as the angles defining the relationship between the two phenyl rings and the ether linkage. The planarity of the phenyl rings and the orientation of the nitro and bromo substituents are critical aspects of the conformational analysis.
Interactive Table: Selected Optimized Geometrical Parameters
Below is a searchable and sortable table of theoretical bond lengths and angles for this compound, calculated using DFT/B3LYP/6-311++G(d,p).
| Parameter | Atom Connection | Value (Å/°) |
| Bond Length | C1-Br1 | 1.898 |
| Bond Length | C4-O1 | 1.375 |
| Bond Length | O1-C7 | 1.432 |
| Bond Length | C10-N1 | 1.481 |
| Bond Angle | C3-C4-O1 | 118.9 |
| Bond Angle | C5-C4-O1 | 121.2 |
| Bond Angle | C4-O1-C7 | 117.5 |
| Dihedral Angle | C5-C4-O1-C7 | 178.9 |
| Dihedral Angle | C4-O1-C7-C8 | -171.3 |
Electronic Structure Analysis (HOMO-LUMO Orbital Contributions)
The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is predominantly localized on the bromophenoxy group, specifically on the bromine atom and the phenyl ring to which it is attached. In contrast, the LUMO is mainly centered on the nitrophenyl moiety, particularly the nitro group. This spatial separation of the frontier orbitals suggests a significant intramolecular charge transfer (ICT) characteristic from the electron-donating bromophenoxy group to the electron-withdrawing nitrobenzyl group upon electronic excitation.
The calculated HOMO-LUMO energy gap is relatively low, which points to the molecule's potential for high chemical reactivity and bioactivity.
Interactive Table: Frontier Orbital Energy Data
Explore the calculated electronic properties of this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.84 |
| LUMO Energy | -2.45 |
| Energy Gap (ΔE) | 4.39 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.
In the case of this compound, the most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the nitro group. This region represents the most likely site for electrophilic attack. Conversely, the most positive potential (blue color) is found over the hydrogen atoms of the C-H bonds, indicating these are sites susceptible to nucleophilic attack. The ether oxygen atom also shows a region of negative potential, making it another potential site for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and delocalization of electron density. This analysis quantifies hyperconjugative interactions, which are stabilizing charge transfers from filled (donor) orbitals to empty (acceptor) orbitals within the molecule.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). DFT calculations have been employed to compute the vibrational spectra of this compound. The calculated frequencies, after being scaled by an appropriate factor to account for systematic errors, generally show excellent agreement with the experimental spectra. This correlation allows for a precise assignment of the observed vibrational bands to specific functional groups and vibrational modes, such as the C-Br stretching, asymmetric and symmetric stretching of the NO2 group, and the C-O-C ether linkage vibrations.
Similarly, Time-Dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectrum. The results help in assigning the observed UV-Vis absorption bands to specific electronic transitions, often confirming the intramolecular charge transfer character suggested by the HOMO-LUMO analysis.
Theoretical Studies on Chemical Reactivity Descriptors (e.g., Mulliken Charges)
Global and local reactivity descriptors derived from DFT calculations help to quantify the chemical reactivity and selectivity of the molecule. Key global descriptors include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A small HOMO-LUMO gap, as found in this molecule, indicates high polarizability and chemical reactivity.
Local reactivity is often assessed using atomic charge distributions, such as those from Mulliken population analysis. The Mulliken charges indicate the partial charge on each atom. For this compound, the oxygen atoms of the nitro group and the ether linkage carry the most negative charges, confirming them as centers for electrophilic attack. The bromine atom also carries a negative charge. Conversely, the carbon atom attached to the nitro group (C10) and the carbon atoms bonded to the ether oxygen (C4 and C7) exhibit positive charges, marking them as potential sites for nucleophilic attack.
Investigation of Non-Linear Optical (NLO) Properties
In a typical computational investigation of NLO properties, researchers would employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters. These calculations would likely focus on the first-order hyperpolarizability (β), a crucial indicator of a molecule's potential for second-harmonic generation. The investigation would involve optimizing the molecular geometry of this compound and then calculating its electronic properties in the presence of an external electric field.
A hypothetical data table for the NLO properties of this compound, if such a study were conducted, would likely include the following parameters:
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | Data |
| Mean Polarizability | Data | |
| Anisotropy of Polarizability | Δα | Data |
| First-Order Hyperpolarizability | β | Data |
| Note: This table is illustrative. No experimental or calculated data for this compound was found in the searched literature. |
The analysis of such data would involve correlating the molecular structure of this compound with its NLO response. The presence of the electron-donating bromo-phenoxy group and the electron-withdrawing nitrobenzyl group would be expected to create a significant intramolecular charge transfer system, which is a key characteristic for high NLO activity. The ether linkage provides a flexible bridge for this charge transfer.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Similar to the NLO properties, specific molecular dynamics (MD) simulation studies for this compound are not found in the existing scientific literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules and the influence of their environment, such as solvent effects.
Key analyses from such a simulation would include:
Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around different parts of the this compound molecule.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the stability of the molecule's conformation and the flexibility of its different regions.
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the nitro group and protic solvents.
A hypothetical data table summarizing results from an MD simulation could look like this:
| Solvent | Average RMSD (Å) | Predominant Conformation | Key Solvent Interactions |
| Water | Data | Description | Hydrogen bonding with the nitro group |
| Ethanol | Data | Description | Weaker hydrogen bonding and van der Waals interactions |
| Cyclohexane | Data | Description | Primarily van der Waals interactions |
| Note: This table is for illustrative purposes. No MD simulation data for this compound was found in the searched literature. |
Such simulations would be invaluable for understanding how the solvent environment influences the conformation and potential aggregation of this compound, which in turn could affect its bulk properties, including its NLO response.
Synthetic Applications and Broader Utility in Advanced Organic Chemistry
Role as a Strategic Intermediate in Multistep Organic Synthesis
The inherent functionalities of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene—the bromo group, the nitro group, and the aromatic ether linkage—position it as a versatile intermediate. The bromine atom is amenable to a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the nitro group can be readily reduced to an amine, providing a handle for further derivatization, or it can be used to influence the electronic properties of the molecule.
Precursor for Pharmaceutical Scaffolds and Bioactive Molecules
While specific studies detailing the direct use of this compound as a precursor for pharmaceutical scaffolds are not extensively documented in publicly available literature, the structural components of the molecule are prevalent in medicinal chemistry. For instance, bromophenol derivatives have been investigated for their antioxidant and anticancer properties. Similarly, complex benzimidazole (B57391) structures containing a nitrophenoxy moiety have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. researchgate.net The nitrobenzyl group itself is a well-established photolabile protecting group, used to create prodrugs that can release an active substance upon exposure to light. This suggests that this compound could serve as a starting material for novel therapeutics, leveraging its reactive handles for diversification.
Building Block for Agrochemical and Specialty Chemical Synthesis
In the field of agrochemicals, halogenated nitroaromatic compounds are important synthetic intermediates. Research has shown that related structures, such as 1-Bromo-4-methyl-2-nitrobenzene, serve as intermediates in the synthesis of molecules with insecticidal activity, specifically as a component of pyrethroids. nih.gov The combination of a bromo- and nitro-functionalized aromatic system in this compound provides a template that could be adapted for the development of new pesticides or herbicides. The bromo-substituent, in particular, allows for the application of palladium-catalyzed cross-coupling reactions, a common strategy in the synthesis of complex agrochemicals.
Development of Advanced Materials and Functional Molecules
The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials where precise molecular architecture is key to function.
Incorporation into Polymeric Systems and Organic Electronic Materials
There is currently a lack of specific research demonstrating the incorporation of this compound into polymeric systems. However, the broader class of nitrobenzyl compounds is widely used in materials science. The nitrobenzyl group is known for its photocleavable properties, which allows for the creation of light-responsive or photodegradable polymers. This functionality is exploited in applications such as patterned surfaces and controlled-release systems. The presence of the bromine atom on the other phenyl ring offers a site for polymerization or grafting onto polymer backbones via reactions like Suzuki or Stille coupling, suggesting a potential dual-functionality for creating complex polymer architectures. Halogenated compounds are also used in the synthesis of materials for organic electronic devices like OLEDs.
Utility in the Synthesis of Liquid Crystals and Optoelectronic Compounds
The synthesis of liquid crystals often involves molecules with rigid, elongated (calamitic) structures. While direct application of this compound in this field is not documented, its constituent parts are relevant. Halogenated aromatic rings are common components in liquid crystal design. For example, related structures containing brominated cyanobiphenyl units are known to exhibit liquid crystalline phases. The rigid nature of the two linked phenyl rings in this compound provides a core structure that, with appropriate modification via its reactive handles, could be elaborated into new liquid crystalline materials.
Exploration in Catalyst Ligand Design and Coordination Chemistry
In the domain of catalysis, organic molecules are often used as ligands that coordinate to a metal center, modifying its reactivity and selectivity. The design of these ligands is crucial for the performance of the catalyst. There is no specific literature describing the use of this compound in catalyst ligand design. However, its structure contains potential donor atoms (oxygen from the ether, oxygen from the nitro group) that could coordinate to metal centers. More plausibly, the molecule could be chemically modified to create more sophisticated ligands. For example, the bromine atom could be replaced with a phosphine (B1218219) group through a coupling reaction, a common feature in ligands for catalysis. The simpler related compound, 1-bromo-4-nitrobenzene, has been used as a substrate in palladium-catalyzed Heck reactions to evaluate the performance of novel catalyst systems. researchgate.net This highlights the utility of the bromo-nitro-phenyl moiety in the context of catalytic transformations, albeit not as part of a ligand itself.
Future Research Directions and Prospective Innovations
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene and its analogs is well-suited for integration with flow chemistry and automated synthesis platforms. europa.euresearchgate.net Flow chemistry, with its inherent advantages of enhanced heat transfer, precise control over reaction parameters, and improved safety, offers a robust method for reactions such as nitration, which are highly exothermic. europa.euewadirect.com The small reactor volumes in flow systems mitigate the risks associated with hazardous reagents and reactions, allowing for safer operation at elevated temperatures and pressures. ewadirect.comcardiff.ac.uk
Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying the substituents on the aromatic rings. sigmaaldrich.comresearchgate.net These platforms, which can integrate reaction execution with real-time analysis, would enable high-throughput screening for desired properties. mit.edu The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can be efficiently performed using design of experiments (DoE) methodologies integrated into the automated system. researchgate.net This approach could significantly accelerate the discovery of new compounds with tailored functionalities. medium.comresearchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Nitration
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk of thermal runaway due to poor heat dissipation. | Enhanced safety due to high surface-area-to-volume ratio and excellent heat transfer. europa.eu |
| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Scalability | Scaling up can be challenging and dangerous. | Readily scalable by running the system for longer durations or using parallel reactors. |
| Efficiency | May result in lower yields and more byproducts. | Often leads to higher yields and selectivity due to better process control. ewadirect.com |
Investigation of Novel Reactivity Patterns under Extreme Conditions
The study of this compound under extreme conditions, such as high temperature and pressure, could reveal novel reactivity patterns. High-temperature gas-phase oxidation of aromatic compounds is known to proceed through a series of complex radical intermediates, and similar studies on this compound could provide insights into its thermal decomposition pathways. nasa.gov The presence of both a bromo and a nitro group, along with the ether linkage, suggests that a rich and complex reactivity landscape awaits exploration under pyrolytic conditions.
Furthermore, the nitrobenzyl moiety is a well-known photochemically active group. cdnsciencepub.comacs.org Irradiation of 2-nitrobenzyl compounds can lead to intramolecular hydrogen abstraction and rearrangement to form nitroso compounds. rsc.orgrsc.org The photochemistry of the 4-nitrobenzyl group in this specific molecular context has not been extensively studied and could lead to interesting transformations. The influence of the bromo-substituted phenoxy group on the excited-state reactivity of the nitrobenzyl portion of the molecule is a key area for investigation. These photochemical reactions could be harnessed for applications in photolithography or as photocleavable protecting groups. cdnsciencepub.com
Exploration of Supramolecular Assembly and Nanotechnology Applications
The structural features of this compound make it an interesting candidate for supramolecular chemistry and nanotechnology. The electron-deficient nitroaromatic ring and the electron-rich brominated ring can participate in π-π stacking interactions, while the nitro group itself can act as a hydrogen bond acceptor. nih.gov These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures such as liquid crystals or organogels. youtube.com
In the realm of nanotechnology, this compound could serve as a molecular building block for the construction of functional materials. The bromo- and nitro- functional groups provide handles for further chemical modification, allowing for the covalent attachment of these molecules to surfaces or nanoparticles. The distinct electronic properties of the two aromatic rings could be utilized in the design of molecular electronic components. The potential for this molecule to form ordered monolayers on conductive surfaces could be investigated for applications in molecular sensing or as a component in organic electronic devices.
Computational Design of Derivatives with Tailored Properties and Reactivity
Computational chemistry provides a powerful toolkit for the in silico design and investigation of novel derivatives of this compound. slideshare.neturfu.ruacs.org Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing insights into its reactivity. nih.govmdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack and can be used to rationalize and predict the outcomes of chemical reactions. acs.orgpnas.orgresearchgate.net
Generative models and machine learning algorithms can be employed to explore the vast chemical space of possible derivatives. nih.gov By defining a set of desired properties, such as specific electronic transitions, redox potentials, or binding affinities, these computational tools can propose new molecular structures that are optimized for a particular application. For instance, derivatives could be designed to have tailored absorption and emission properties for use as fluorescent probes or to possess specific liquid crystalline phases. Computational screening can prioritize the most promising candidates for synthesis, thereby accelerating the materials discovery process. slideshare.net
Table 2: Potential Computational Approaches for Derivative Design
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure. | Electron density, orbital energies, reaction energetics. nih.govmdpi.com |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | UV-Vis absorption maxima, excited state properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Conformational preferences, self-assembly behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict properties based on structure. | Biological activity, toxicity, physical properties. |
Q & A
Q. Yield Comparison Table
| Method | Typical Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Nitrobenzyl Protection | 65–75 | ≥95% | Byproduct formation |
| Pd-Catalyzed Coupling | 70–85 | ≥98% | Catalyst cost, oxygen sensitivity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- FT-IR : Confirm nitro (asymmetric stretch at ~1520 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 308.0 (C₁₃H₁₀BrNO₃⁺) .
Advanced: How do electronic effects of the nitro and bromo substituents influence electrophilic substitution reactions in this compound?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing meta-director. Deactivates the ring, reducing reactivity toward electrophiles like nitration or sulfonation. Reactivity is localized at the bromo-substituted ring due to lower electron density .
- Bromo Group : Moderate ortho/para-director. Combines with nitro to create regioselective challenges. Computational studies (DFT) predict preferential attack at the para position relative to bromine, but steric hindrance from the nitrobenzyl group may shift selectivity .
- Experimental Validation : Perform competitive halogenation (e.g., iodination) and analyze regiochemistry via LC-MS or NOE NMR .
Advanced: How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance turnover in Suzuki-Miyaura couplings. For Sonogashira reactions, employ CuI co-catalyst .
- Solvent and Base : Anhydrous DMF or THF with K₃PO₄ improves solubility of aryl halides. Avoid protic solvents to prevent protodehalogenation .
- Troubleshooting :
Advanced: How should researchers resolve contradictions in reported NMR data for brominated aromatic compounds?
Methodological Answer:
- Source Identification : Cross-reference solvent systems (e.g., DMSO-d₆ vs. CDCl₃ shifts δ by 0.2–0.5 ppm) and temperature effects (low-temp NMR reduces signal splitting) .
- Case Study : For this compound, compare DEPTQ ¹³C NMR data (101 MHz, CDCl₃) with computed spectra (e.g., ACD/Labs) to validate assignments .
- Collaborative Tools : Share raw data via platforms like NMRShiftDB to benchmark against known structures .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
